3-溴-2-(三氟甲基)喹啉-4-醇

描述

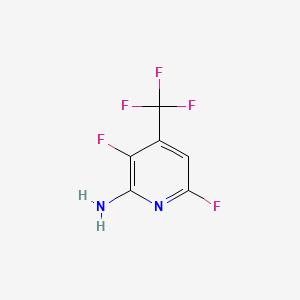

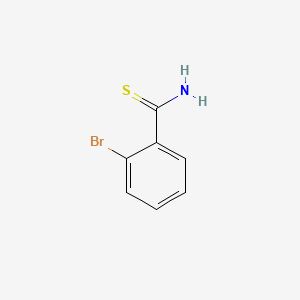

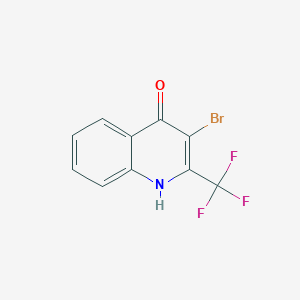

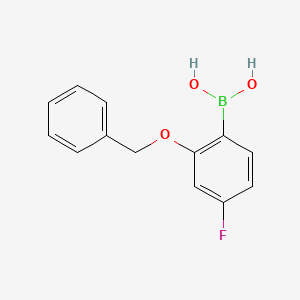

3-Bromo-2-(trifluoromethyl)quinolin-4-ol, also known as 3-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline, is a chemical compound with the molecular formula C10H5BrF3NO . It has a molecular weight of 292.05 g/mol .

Synthesis Analysis

The synthesis of quinoline and its analogues has been extensively studied due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol consists of a benzene ring fused with a pyridine moiety . The compound contains a bromine atom, a trifluoromethyl group, and a hydroxyl group attached to the quinoline ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol include a molecular weight of 292.05 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity can be computed .科学研究应用

Synthesis of Fluorinated Quinolines

3-Bromo-2-(trifluoromethyl)quinolin-4-ol: is a valuable precursor in the synthesis of fluorinated quinolines, which are important due to their enhanced biological activity. The incorporation of fluorine atoms into quinolines can lead to compounds with significant antibacterial, antineoplastic, and antiviral properties .

Antibacterial Agents

The structure of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol can be modified to produce fluoroquinolones, a class of antibacterial drugs. These compounds exhibit a broad spectrum of antibacterial activity and are used in the treatment of various bacterial infections .

Antimalarial Drugs

Fluorinated quinolines derived from 3-Bromo-2-(trifluoromethyl)quinolin-4-ol have been used as a scaffold for the development of synthetic antimalarial drugs. The presence of fluorine is known to enhance the efficacy of these drugs .

Antineoplastic Agents

Compounds synthesized from 3-Bromo-2-(trifluoromethyl)quinolin-4-ol have shown promise as antineoplastic agents. They can act as enzyme inhibitors and have potential applications in the treatment of cancer .

Agricultural Chemicals

The chemical structure of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol allows for its use in the development of agricultural chemicals. These compounds can serve as pesticides or herbicides, contributing to crop protection strategies .

Material Science

In material science, 3-Bromo-2-(trifluoromethyl)quinolin-4-ol can be utilized to create components for liquid crystals and cyanine dyes. These applications are significant in the production of displays and various dyeing processes .

Microtubule-Targeted Agents

Recent research has explored the use of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol derivatives as microtubule-targeted agents (MTAs). These compounds have been evaluated for their cytotoxicity against various cancer cell lines, showing potential as cancer therapeutics .

Organic Synthesis

This compound is also instrumental in organic synthesis, particularly in the construction of complex molecules through reactions like cross-coupling. It serves as a building block for creating diverse organic compounds with potential pharmaceutical applications .

安全和危害

作用机制

Target of Action

The primary targets of the compound “3-Bromo-2-(trifluoromethyl)quinolin-4-ol” are currently unknown . This compound belongs to a class of compounds known as heterocyclic aromatic compounds , which are often involved in a wide range of biological activities

Result of Action

The molecular and cellular effects of “3-Bromo-2-(trifluoromethyl)quinolin-4-ol” are currently unknown . The effects would depend on the compound’s specific targets and mode of action. Detailed studies are needed to characterize these effects.

Action Environment

The action, efficacy, and stability of “3-Bromo-2-(trifluoromethyl)quinolin-4-ol” can be influenced by various environmental factors These may include pH, temperature, presence of other molecules, and specific conditions within the cellular or body environment

属性

IUPAC Name |

3-bromo-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-7-8(16)5-3-1-2-4-6(5)15-9(7)10(12,13)14/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBOSNAIPXNQLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382349 | |

| Record name | 3-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(trifluoromethyl)quinolin-4-ol | |

CAS RN |

59108-47-3 | |

| Record name | 3-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59108-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1273117.png)